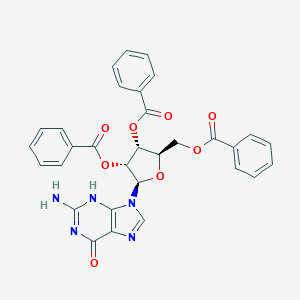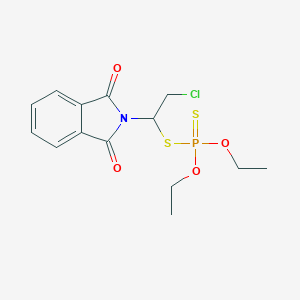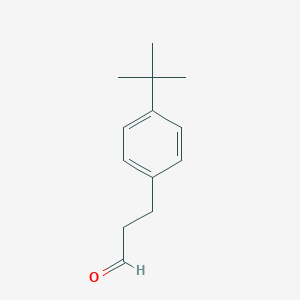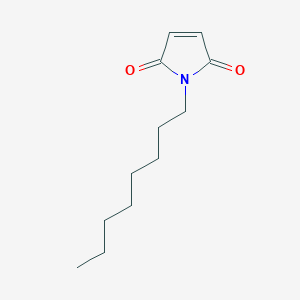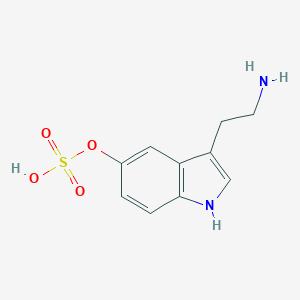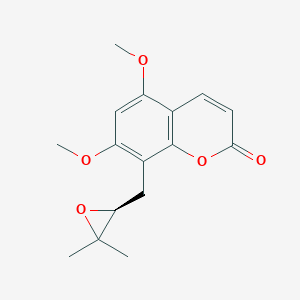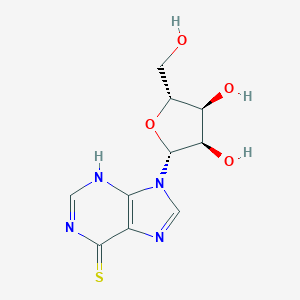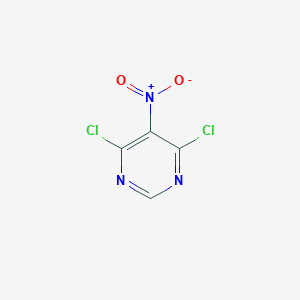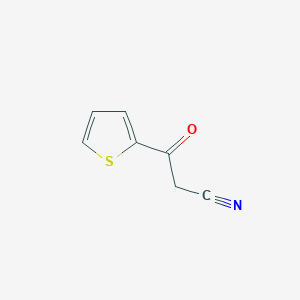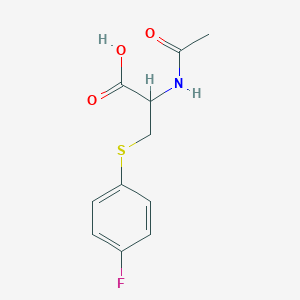
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid often involves multi-step chemical reactions, employing techniques such as condensation reactions between aromatic aldehydes and pyrazolone derivatives, and cyclization processes to form specific molecular structures. For example, a study described the synthesis of N-substituted derivatives of similar compounds through a series of reactions starting from benzoic acid, highlighting the complexity and precision required in synthesizing such molecules (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid and related compounds has been analyzed using various spectroscopic methods and quantum chemical calculations. These studies often focus on understanding the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments to elucidate the compound's structure at a molecular level. For instance, the quantum chemical insight into a similar molecule's structure provided detailed information on intermolecular interactions and molecular geometry, highlighting the importance of structural analysis in understanding compound properties (Mary et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid can vary widely, depending on the desired outcome. These reactions can lead to the formation of complex molecules with specific functions, such as potential antiviral or antimicrobial agents. Research has shown how different substituents and reaction conditions can affect the chemical properties and reactivity of these compounds, underscoring the diverse chemical behavior and potential applications of these molecules (Rehman et al., 2016).
Physical Properties Analysis
The physical properties of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, such as solubility, melting point, and crystal structure, are crucial for its application in different domains. Detailed physical property analysis helps in understanding the compound's stability, formulation potential, and interaction with other substances. X-ray crystallography and other analytical techniques have been used to determine the crystal structures and physical characteristics of similar compounds, providing insights into their solid-state properties and behavior (Subasri et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, including its reactivity, stability, and interactions with biological targets, is essential for its application in drug design and other areas. Studies on related compounds have explored their binding energy, interaction with enzymes or receptors, and potential as drug candidates, providing valuable information on their chemical behavior and mechanisms of action (Mabkhot et al., 2016).
Wissenschaftliche Forschungsanwendungen
Immunofluorescence Applications : 4-Acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS), a compound related to the chemical , has been used in immunofluorescence. It shows potential as a third fluorochrome due to its specific excitation and emission maxima, enhancing the capabilities of immunofluorescence (Rothbarth, Olthof, & Mul, 1975).
Antimicrobial Activity : Compounds closely related to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid have been synthesized and evaluated for antimicrobial activity. These compounds showed effectiveness against both Gram-negative and Gram-positive bacteria, as well as fungi, indicating potential applications in antimicrobial treatments (Badiger, Mulla, Khazi, & Khazi, 2013).
Molecular Structure and Drug Likeness : A novel antiviral molecule structurally similar to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid has been synthesized and characterized, with its molecular structure, drug likeness, and antiviral potency (specifically against SARS-CoV-2) analyzed. This indicates potential applications in antiviral drug development (Mary et al., 2020).
Metabolic Studies : Studies on related compounds reveal insights into metabolic pathways, suggesting potential applications in understanding the metabolism of similar compounds in biological systems (Baldwin & Hutson, 1980).
Chemical Modification of Membranes : Research on amino-reactive reagents, including substances similar to the compound , has explored their effects on anion and cation permeability in human red blood cells. This has implications for understanding and potentially manipulating membrane functions in medical and biological research (Knauf & Rothstein, 1971).
Immunomodulatory Effects : Certain derivatives of the compound have been shown to modify lymphoid cell reactivity and augment immune responses to tumors, indicating potential in cancer immunotherapy (Wang et al., 2004).
Anticancer Activity : Some novel sulfonamide derivatives, structurally related to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Inhibitory Activity Against Mushroom Tyrosinase : Compounds with a structure similar to the chemical have shown inhibitory activity against mushroom tyrosinase, which could be leveraged in the development of drugs against melanogenesis (Hassan et al., 2022).
Eigenschaften
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMNCSNACXBFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392466 |
Source


|
| Record name | S-(4-Fluorophenyl)mercapturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid | |
CAS RN |
331-93-1 |
Source


|
| Record name | S-(4-Fluorophenyl)mercapturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

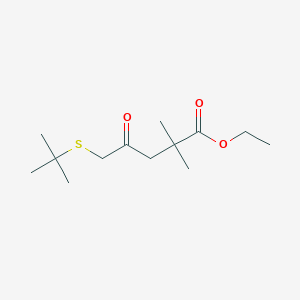
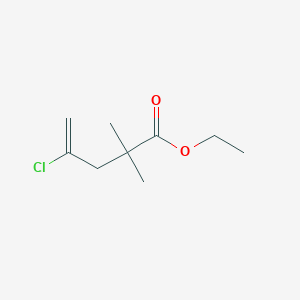
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)
